N'-tert-butoxycarbonyl-benzhydrazide
Description
N'-tert-Butoxycarbonyl-benzhydrazide (N'-Boc-benzhydrazide) is a protected hydrazide derivative featuring a tert-butoxycarbonyl (Boc) group attached to the hydrazine nitrogen of a benzohydrazide backbone. This compound is widely utilized in organic synthesis, particularly as a protecting group for amines and hydrazines, owing to the Boc group’s stability under basic and nucleophilic conditions and its ease of removal under acidic conditions . Its aromatic benzoyl moiety enhances rigidity and influences reactivity in coupling reactions, making it valuable in peptide and heterocycle synthesis .
Properties
IUPAC Name |
tert-butyl N-benzamidocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLXDVZKUJKDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-tert-butoxycarbonyl-benzhydrazide can be synthesized through the reaction of benzhydrazide with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an aqueous or acetonitrile solution . The process involves nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
In industrial settings, the synthesis of N’-tert-butoxycarbonyl-benzhydrazide is often carried out using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-tert-butoxycarbonyl-benzhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: N’-tert-butoxycarbonyl-benzhydrazide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions produce corresponding oxides or reduced forms .
Scientific Research Applications
N’-tert-butoxycarbonyl-benzhydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-tert-butoxycarbonyl-benzhydrazide involves its role as a protecting group for amines. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The protection prevents unwanted reactions at the amine site during subsequent synthetic steps. Deprotection is achieved using strong acids, which cleave the Boc group, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl Carbazate (tert-Butoxycarbonylhydrazide)
Structural Differences : Lacks the benzoyl group, consisting only of the Boc-protected hydrazine.
Reactivity and Applications :
- Primarily used as a reagent for introducing hydrazine functionalities in peptides.
- Less steric hindrance compared to N'-Boc-benzhydrazide, enabling faster reaction kinetics in nucleophilic substitutions .
Synthesis : Prepared via carbamate formation between hydrazine and Boc anhydride, avoiding the need for aromatic coupling steps .
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide
Structural Differences : Incorporates a piperidine ring instead of the benzoyl group.
Properties and Applications :
- Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the tertiary amine group.
- Potential applications in medicinal chemistry, where the piperidine moiety may improve blood-brain barrier penetration .
N-tert-Butyl-N-(4-Chlorobenzoyl)benzohydrazide
Structural Differences : Features a 4-chlorobenzoyl group and an additional tert-butyl substituent.
Reactivity :
Benzoyl Hydrazides (e.g., N00-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide)
Structural Differences : Aromatic pyrazole or phenyl substituents replace the Boc group.
Applications :
- Commonly used in coordination chemistry and as ligands for metal-catalyzed reactions.
- Less stable under acidic conditions compared to Boc-protected derivatives, limiting their utility in multi-step syntheses .
Data Tables
Research Findings and Key Observations
- Stability : N'-Boc-benzhydrazide demonstrates superior stability in basic conditions compared to methoxycarbonyl derivatives (e.g., Methoxycarbonyl glycine ethyl ester), which hydrolyze readily .
- Reactivity : The benzoyl group in N'-Boc-benzhydrazide facilitates π-π stacking in crystal structures, influencing solid-state reactivity .
- Safety : Unlike tert-butyl chloride (a hazardous irritant; ), N'-Boc-benzhydrazide and its derivatives exhibit low acute toxicity, aligning with modern green chemistry principles .
Contradictions and Limitations
- highlights methoxycarbonyl-based synthesis routes, which are less stable than Boc-protected analogs, underscoring the Boc group’s superiority in long-term storage .
- Safety data for N’-Boc-benzhydrazide remain sparse compared to its piperidine derivative, necessitating further toxicological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
